Ethotoin-d5 is a deuterated form of ethotoin, a hydantoin derivative originally marketed as Peganone. Ethotoin is primarily known for its use as an anticonvulsant in the treatment of epilepsy, specifically for tonic-clonic and partial complex seizures. The chemical structure of ethotoin-d5 includes a deuterium atom replacing a hydrogen atom in the ethotoin molecule, which can be beneficial for pharmacokinetic studies. The molecular formula of ethotoin is , with a molar mass of approximately 204.23 g/mol .
Ethotoin exhibits anticonvulsant properties similar to those of phenytoin, functioning primarily through the modulation of voltage-gated sodium channels. This action helps stabilize neuronal membranes and prevents excessive neuronal firing, which is crucial in controlling seizures . Ethotoin-d5, being a labeled analog, is often used in research to study the pharmacokinetics and metabolism of ethotoin without interference from other isotopes.
The synthesis methods for ethotoin-d5 closely mirror those used for ethotoin but involve the use of deuterated starting materials. The general synthetic pathway includes:
These steps ensure that the resulting compound retains its biological activity while allowing for precise tracking in metabolic studies .
Ethotoin and its deuterated form are primarily used in epilepsy research and pharmacokinetic studies. Ethotoin-d5 serves as a valuable tool for understanding the metabolism and pharmacodynamics of anticonvulsant drugs without the confounding effects of naturally occurring isotopes. Additionally, it may be utilized in drug development processes to optimize formulations and dosing regimens .
Research indicates that ethotoin interacts with various biological systems, particularly through its action on sodium channels. Studies have shown that it may have interactions with other medications that affect sodium channel activity or those that are metabolized by similar pathways. Ethotoin's metabolic pathway includes hepatic metabolism, where it undergoes saturable metabolism leading to significant metabolites such as N-deethyl and p-hydroxyl-ethotoin . Understanding these interactions is crucial for optimizing therapeutic regimens and minimizing adverse effects.
Ethotoin shares structural similarities with several other anticonvulsant agents, particularly within the hydantoin class. Here are some comparable compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Phenytoin | Hydantoin | First-line treatment for seizures; widely studied |
| Mephenytoin | Hydantoin | Enantiomer of phenytoin; different pharmacokinetics |
| Trimethadione | Dione | Used for absence seizures; different mechanism |
| Fosphenytoin | Phosphorylated hydantoin | Prodrug of phenytoin; faster onset |
Ethotoin's uniqueness lies in its specific pharmacological profile and its historical use as an anticonvulsant in patients who may not respond well to phenytoin or other treatments . The incorporation of deuterium in ethotoin-d5 allows researchers to conduct detailed studies on drug behavior without altering its fundamental properties.
Ethotoin-d5 (IUPAC name: 3-(ethyl-d5)-5-phenylimidazolidine-2,4-dione) is a deuterium-enriched variant of ethotoin, where five hydrogen atoms in the ethyl substituent are replaced with deuterium (). Its molecular formula, C₁₁H₇D₅N₂O₂, reflects this isotopic substitution, resulting in a molecular weight of 209.26 g/mol compared to 204.23 g/mol for non-deuterated ethotoin. The compound shares the core imidazolidine-2,4-dione structure characteristic of hydantoin derivatives but features deuterium atoms at positions critical for metabolic interactions.
Key identifiers include:
The strategic placement of deuterium at metabolically vulnerable positions enables researchers to study hydrogen-deuterium exchange dynamics while maintaining the compound's pharmacological profile.
Ethotoin-d5 maintains the fundamental hydantoin architecture - a five-membered imidazolidine ring with ketone groups at positions 2 and 4 (Figure 1). The phenyl group at position 5 and deuterated ethyl group at position 3 mirror the substitution pattern of ethotoin. This structural fidelity ensures comparable target engagement with voltage-gated sodium channels while introducing isotopic differentiation for analytical purposes.
Comparative analysis with related hydantoins reveals:
The deuterium substitution in ethotoin-d5 primarily affects physicochemical parameters rather than receptor binding. Nuclear magnetic resonance (NMR) studies show deuterium-induced shifts in $$ ^1\text{H} $$-NMR spectra, particularly in the ethyl group region (δ 1.2-1.5 ppm), without altering the aromatic proton signals.
Deuterium incorporation in ethotoin-d5 exemplifies three key applications of isotopic labeling in drug development:
Metabolic Stability Enhancement
The carbon-deuterium bond's higher bond dissociation energy (439 kJ/mol vs. 413 kJ/mol for C-H) reduces first-pass metabolism through the kinetic isotope effect (KIE). For ethotoin-d5, this potentially slows N-deethylation - a primary metabolic pathway mediated by cytochrome P450 enzymes.
Tracer Applications
Mass spectrometry differentiation between deuterated and endogenous compounds enables:
Mechanistic Studies
Deuterium labeling facilitates investigation of:
The successful FDA approval of deuterated drugs like deutetrabenazine validates this approach, demonstrating improved pharmacokinetic profiles through strategic deuteration. For ethotoin-d5, these properties make it particularly valuable for:
Ethotoin-d5, the deuterated analog of ethotoin (3-ethyl-5-phenylhydantoin), represents a significant advancement in stable isotope-labeled pharmaceutical compounds [1]. The molecular formula of ethotoin-d5 is C11H7D5N2O2 with a molecular weight of 209.26 daltons, incorporating five deuterium atoms strategically positioned within the molecular structure [1]. This deuterated derivative has emerged as a valuable tool in pharmacokinetic studies and metabolic research, necessitating the development of sophisticated synthetic methodologies for its preparation [4].
The synthesis of ethotoin-d5 requires careful consideration of deuterium incorporation strategies while maintaining the core hydantoin structure that defines the pharmacological properties of the parent compound [2] [6]. The hydantoin ring system, characterized by its imidazolidine-2,4-dione core, serves as the fundamental scaffold for ethotoin and its deuterated derivatives [5] [33]. Understanding the various synthetic approaches for preparing this labeled compound provides insight into both traditional organic synthesis methods and modern mechanochemical strategies.
Traditional organic synthesis methods for hydantoin derivatives have established the foundation for ethotoin-d5 preparation through well-characterized reaction pathways [7] [9]. The classical approaches leverage established synthetic protocols that have been refined over decades of research in hydantoin chemistry.
The Bucherer-Bergs reaction represents one of the most widely employed traditional methods for hydantoin synthesis [36] [37]. This multicomponent reaction involves the condensation of carbonyl compounds with ammonium carbonate and potassium cyanide under controlled conditions [9] [36]. For ethotoin derivatives, the reaction typically employs ethyl phenyl ketone as the starting carbonyl compound, which undergoes nucleophilic attack by cyanide followed by carbamoylation and cyclization to form the hydantoin ring [9] [39]. The reaction mechanism proceeds through an imine intermediate formed by condensation of the carbonyl with ammonium, followed by cyanide attack to generate aminonitrile, and subsequent cyclization via carbamate formation [36] [39].
Research findings demonstrate that the Bucherer-Bergs reaction can achieve yields ranging from 70 to 95 percent under optimized conditions [39]. The reaction is typically conducted in a 1:1 mixture of ethanol and water at reflux temperature in sealed tubes to prevent the escape of volatile ammonium carbonate [9] [37]. Temperature optimization studies have shown that reactions conducted at 150 degrees Celsius for 24 hours can achieve yields up to 87 percent, with the reaction efficiency increasing significantly when volatile components are contained in closed systems [39].
The Urech hydantoin synthesis provides an alternative traditional approach particularly suitable for amino acid-derived hydantoins [40] [42]. This method involves the reaction of alpha-amino acids with potassium cyanate under aqueous conditions [40]. Friedrich Urech originally demonstrated this methodology in 1873 by synthesizing 5-methylhydantoin from alanine sulfate and potassium cyanate [40] [42]. The reaction proceeds through the formation of a ureido intermediate, which subsequently cyclizes to form the hydantoin ring structure [42].
The Biltz synthesis represents a specialized traditional method for preparing diphenylhydantoin derivatives [10] [11] [38]. This approach utilizes the base-catalyzed condensation of benzil with urea to produce phenytoin and related compounds [10] [11]. The reaction mechanism involves a benzilic rearrangement followed by cyclization, resulting in the characteristic 5,5-diphenyl substitution pattern [10] [38]. Microwave-assisted variants of the Biltz synthesis have demonstrated improved yields and reduced reaction times, with some protocols achieving yields exceeding 90 percent [10] [41].
| Synthetic Method | Starting Materials | Reaction Conditions | Typical Yields (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Bucherer-Bergs Reaction | Carbonyl compounds, (NH₄)₂CO₃, KCN | EtOH/H₂O (1:1), reflux, sealed tube | 70-95 | Wide substrate scope, good yields | Requires sealed tube, volatile reagents |
| Urech Hydantoin Synthesis | α-Amino acids, potassium cyanate | Aqueous solution, moderate heating | 65-85 | Simple procedure, amino acid availability | Limited to specific amino acid derivatives |
| Biltz Synthesis | α-Dicarbonyl compounds, urea | Aqueous KOH, elevated temperature | 80-93 | High yields for diphenyl derivatives | Side product formation (glycolureides) |
| Read-type Reaction | Amino acids/nitriles, isocyanates | Mild conditions, room temperature to 80°C | 60-80 | Mild conditions, functional group tolerance | Substrate scope limitations |
| Condensation of Ureas with Carbonyls | Urea derivatives, aldehydes/ketones | Palladium catalysis, CO atmosphere | 75-90 | Catalyst-controlled selectivity | Requires specialized equipment |
| α-Amino Ester/Phosgene Route | α-Amino esters, amines, phosgene | Basic conditions, cyclization step | 50-75 | Versatile substitution patterns | Multi-step procedure, phosgene toxicity |
The Read-type reaction offers a mild alternative for hydantoin synthesis, particularly advantageous when working with sensitive functional groups [9]. This method involves the condensation of amino acids or nitriles with inorganic isocyanates under relatively gentle conditions [9]. The reaction typically proceeds at temperatures ranging from room temperature to 80 degrees Celsius, making it suitable for substrates that may decompose under more vigorous conditions [9].
Advanced traditional methods include the condensation of ureas with carbonyl compounds under palladium catalysis [9]. The Beller method employs palladium-catalyzed reactions with carbon monoxide to afford mono-, di-, and trisubstituted hydantoins [9]. This approach provides excellent control over substitution patterns and can achieve yields in the range of 75 to 90 percent under optimized conditions [9].
The alpha-amino ester/phosgene route represents a versatile but challenging traditional approach [9]. This method involves the reaction of alpha-amino esters with amines and phosgene, followed by base-catalyzed cyclization [9]. While this approach offers excellent control over substitution patterns, it requires careful handling of toxic phosgene and typically involves multiple synthetic steps [9].
Mechanochemical synthesis has emerged as a revolutionary approach for hydantoin derivative preparation, offering significant advantages in terms of environmental sustainability, reaction efficiency, and scalability [12] [13] [14]. These methods utilize mechanical energy to drive chemical transformations, often eliminating the need for organic solvents and reducing reaction times significantly.
Ball-milling methodologies represent the most extensively studied mechanochemical approach for hydantoin synthesis [13] [19]. Research has demonstrated that planetary ball mills equipped with zirconium oxide jars and balls can effectively convert amino ester hydrochlorides and potassium cyanate into hydantoin derivatives [13] [19]. The one-pot, two-step protocol involves the initial formation of ureido ester intermediates, followed by base-catalyzed cyclization to yield the final hydantoin products [13] [19].
Experimental findings show that mechanochemical hydantoin synthesis can achieve yields ranging from 85 to 95 percent within reaction times of 30 minutes to 2 hours [13] [19]. The process operates at room temperature and requires no organic solvents, representing a significant advancement in green chemistry applications [13] [14]. The methodology has been successfully applied to a wide variety of alpha- and beta-amino esters under mild conditions, leading to hydantoins in good yields without requiring purification steps [13] [19].
The continuous spiral gas-solid two-phase flow methodology represents a significant advancement in mechanochemical hydantoin synthesis [12]. This innovative approach enables the large-scale continuous synthesis of hydantoin-based active pharmaceutical ingredients, including complex derivatives [12]. Research has demonstrated that this method can achieve yields exceeding 94 percent for hydantoin derivatives, with some examples reaching 99 percent conversion [12].
Low-temperature continuous mechanochemical synthesis using spiral gas-solid flow has been successfully applied to synthesize various hydantoin-based derivatives [12]. The process operates at 180 degrees Celsius for 48 hours under continuous conditions, enabling the preparation of thermosensitive compounds without significant degradation [12]. Notably, this method can handle starting materials with low melting points, such as 5-nitrofurfural, without causing substantial amorphization [12].
| Mechanochemical Approach | Equipment Used | Processing Time | Yields Achieved (%) | Temperature (°C) | Solvent Requirements | Scale Capability |
|---|---|---|---|---|---|---|
| Ball-milling with amino esters | Planetary ball mill, ZrO₂ jars | 30 min - 2 hours | 85-95 | Room temperature | Solvent-free | Multi-gram |
| Continuous spiral gas-solid flow | Spiral gas-solid two-phase flow reactor | 48 hours continuous | 94-99 | 180 | Minimal (D₂O/isopropanol) | Industrial scale |
| Planetary ball mill synthesis | Planetary mill, agate/ZrO₂ balls | 2 hours | 87-90 | Room temperature | Solvent-free | Gram scale |
| SPEX mill methodology | SPEX 8000 mill, ZrO₂ jars | 15 minutes | 95 | Room temperature | Solvent-free | Gram scale |
| Protein-hydantoin complexation | Mixer mill, stainless steel jars | 10 minutes | 90-93 | Room temperature | Minimal aqueous | Laboratory scale |
| Flow-based mechanochemistry | Continuous flow reactor system | 30 minutes residence time | 91-98 | 120 | Minimal organic | Kilogram scale |
SPEX mill methodologies have demonstrated exceptional efficiency in hydantoin synthesis, achieving complete conversion within remarkably short timeframes [14] [17]. Studies using SPEX 8000 mills with zirconium oxide jars have produced hydantoin derivatives in 95 percent yield within 15 minutes of processing time [14] [17]. This represents a dramatic improvement over traditional thermal methods, which typically require hours of reaction time [14].
Comparative mechanochemical experiments using different milling devices have revealed important insights into optimal processing conditions [14] [17]. Planetary ball mills equipped with zirconium oxide jars and balls consistently outperform those using agate materials, confirming the importance of material hardness and density in the mechanochemical activation process [17]. The use of different milling frequencies and ball-to-powder ratios has been systematically optimized to achieve maximum conversion efficiency [17].
Protein-hydantoin hybrid preparation represents an innovative application of mechanochemical methods [15] [16]. This approach involves the co-milling of hydrophobic hydantoins with hydrophilic proteins such as beta-lactoglobulin, resulting in water-soluble hybrid materials [15] [16]. The mechanochemical complexation process operates at room temperature for 10 minutes, achieving yields of 90 to 93 percent [15] [16].
Flow-based mechanochemical synthesis has emerged as a scalable approach for continuous hydantoin production [14]. These systems utilize continuous flow reactors with residence times of approximately 30 minutes, achieving yields ranging from 91 to 98 percent [14]. The methodology operates at 120 degrees Celsius with minimal organic solvent requirements, making it suitable for industrial-scale applications [14].
The mechanochemical preparation of specific hydantoin derivatives has been extensively studied for pharmaceutical applications [14] [17]. Nitrofurantoin synthesis via mechanochemical methods has achieved 95 percent yield in just 15 minutes using SPEX mill conditions [17]. Similarly, dantrolene preparation has been accomplished with 90 percent yield using planetary ball mill equipment [17].
Deuterium incorporation techniques for preparing ethotoin-d5 require sophisticated methodologies that ensure selective and efficient isotope substitution while maintaining the structural integrity and pharmacological properties of the parent compound [20] [21] [28]. The strategic placement of deuterium atoms within the ethotoin framework necessitates careful consideration of reaction mechanisms, catalyst systems, and labeling strategies.
Hydrogen isotope exchange reactions represent the most widely employed technique for deuterium incorporation in organic molecules [21] [25]. This methodology utilizes deuterated solvents, particularly deuterium oxide and deuterated acetic acid, in combination with transition metal catalysts to achieve selective deuterium substitution [21] [25]. Palladium on carbon, platinum on carbon, and rhodium on carbon have emerged as the most effective catalyst systems for promoting hydrogen-deuterium exchange in hydantoin derivatives [25].
Research has demonstrated that heterogeneous platinum group metal-catalyzed carbon-hydrogen activation can achieve site-selective deuteration under mild conditions [25]. Palladium on carbon catalysis in deuterium oxide enables benzylic position deuteration under hydrogenation conditions, while elevated temperatures promote exchange at both benzylic sites and aromatic positions [25]. The mixed use of palladium on carbon and platinum on carbon catalysts has been found to be more efficient than independent catalyst systems [25].
Advanced catalytic deuteration methods utilizing deuterium oxide under hydrogen pressure have shown remarkable success in large-scale deuteration applications [28]. Iron-cellulose nanostructured catalysts prepared by combining cellulose with iron salts enable selective deuteration of anilines, phenols, indoles, and other heterocycles using inexpensive deuterium oxide [28]. This methodology has been demonstrated on kilogram scale, achieving deuterium incorporation levels of 80 to 99 percent [28].
The mechanism of iron-catalyzed deuteration involves the in situ reduction of iron oxides on the catalyst surface under hydrogen atmosphere, as confirmed by X-ray photoelectron spectroscopy studies [28]. The process operates at 120 degrees Celsius under 20 bar hydrogen pressure, enabling quantitative deuteration of electron-rich aromatic systems [28]. The methodology is particularly effective for compounds containing amino and hydroxyl substituents, which activate the aromatic ring toward electrophilic deuteration [28].
| Labeling Technique | Deuterium Source | Catalyst System | Reaction Conditions | Deuterium Incorporation (%) | Selectivity | Scalability |
|---|---|---|---|---|---|---|
| Hydrogen Isotope Exchange (HIE) | D₂O, CD₃COOD | Pd/C, Pt/C, Rh/C | 25-150°C, atmospheric pressure | 40-95 | Position-dependent | Laboratory to pilot |
| Deuterated Starting Materials | Deuterated building blocks | Not applicable | Standard organic synthesis | 95-99 | Predetermined by structure | Industrial scale |
| Catalytic Deuteration with D₂O | D₂O under H₂ pressure | Fe-cellulose nanostructures | 120°C, 20 bar H₂ | 80-99 | Electron-rich positions | Kilogram demonstrated |
| Electrochemical Deuteration | D₂O with proton membrane | Nafion membrane, graphene oxide | 25°C, atmospheric pressure | 80-99 | Controlled by electrode | Continuous flow capable |
| Metal-Catalyzed C-H Activation | D₂O, deuterated solvents | Ir, Rh, Pd complexes | 80-130°C, inert atmosphere | 60-90 | Directing group dependent | Laboratory scale |
| Reductive Deuteration Methods | D₂, LiAlD₄ | Heterogeneous metal catalysts | Variable temperature and pressure | 70-95 | Substrate-dependent | Multi-gram scale |
Electrochemical deuteration methods represent an emerging technology for isotope labeling with significant potential for continuous flow applications [24]. These systems utilize proton-conducting membranes such as Nafion and graphene oxide to facilitate electrochemical deuterium incorporation [24]. The process operates at ambient temperature and pressure, supplying deuterium oxide and a proton source to the anode side while introducing the substrate to be deuterated at the cathode side [24].
The electrochemical deuteration mechanism involves the oxidation of the proton source and deuterium oxide to generate deuterium ions on the anode side, which subsequently pass through the proton-conducting membrane to react with the substrate as deuterium species on the cathode side [24]. This methodology has demonstrated deuterium incorporation levels of 80 to 99 percent with excellent regioselectivity [24].
Metal-catalyzed carbon-hydrogen activation strategies provide sophisticated control over deuterium incorporation patterns [21]. Iridium, rhodium, and palladium complexes have been developed for directing group-enabled deuteration of heteroaromatic compounds [21]. These systems utilize coordinating functional groups to direct the metal catalyst to specific positions, enabling selective deuterium incorporation at predetermined sites [21].
Directing group strategies have been particularly successful for indole derivatives, where rhodium catalysis enables selective deuteration at the C2, C3, and C7 positions depending on reaction conditions [21]. Temperature control plays a crucial role, with lower temperatures favoring C2 and C7 deuteration through metallacycle intermediates, while elevated temperatures promote additional C3 deuteration through thermal pathways [21].
Reductive deuteration methods utilizing deuterium gas and lithium aluminum deuteride provide complementary approaches for isotope incorporation [27]. These methods are particularly effective for reducing carbonyl groups and other electrophilic centers while simultaneously introducing deuterium atoms [27]. The approach has been successfully applied to sugar derivatives and alcohol-containing compounds, achieving regiospecific and stereoselective multi-deuteration [27].
Flow chemistry applications for deuterium labeling have emerged as cost-effective and scalable alternatives to traditional batch methods [23]. Direct hydrogen isotopic exchange in flow systems eliminates the need for pre-functionalization and isotopically enriched starting materials [23]. The use of readily available reagents such as deuterium oxide provides significant economic advantages while maintaining high atom economy [23].
Stable isotope-labeled ethotoin derivatives prepared through these methodologies serve critical roles in drug metabolism and pharmacokinetics research [20] [29]. The incorporation of deuterium enables detailed study of metabolic pathways, bioavailability assessment, and drug interaction analysis [20]. Mass spectrometric methods utilizing stable isotope dilution techniques have been developed for simultaneous quantification of labeled and unlabeled ethotoin in biological fluids [29].
| Parameter | Value [1] [2] |
|---|---|
| Systematic name | 3-Ethyl-5-phenyl-imidazolidine-2,4-dione-d₅ |
| Empirical formula | C₁₁H₇D₅N₂O₂ |
| Exact mass | 209.126 u [1] |
| Nominal mass | 209 u |
| Theoretical isotopic pattern | Base peak at m/z 209.13 (C₁₁H₇D₅N₂O₂⁺) followed by A+1 at m/z 210.13 (natural ¹³C contribution) |
This study combines vendor certificates of analysis, peer-reviewed fragmentation studies on antiepileptic agents, classical hydantoin vibrational datasets and predictive quantum-chemical calculations. Whenever directly measured Ethotoin-d5 spectra were unavailable, shifts were extrapolated from the non-labelled drug and from generic isotope-labelling rules, then cross-validated against published deuterium-shifted spectra of structurally cognate hydantoins [3] [4] [5].
| Carbon position | Calculated δ (ppm) in dimethyl-sulfoxide-d₆ [6] [7] | Observed δ (ppm) for Ethotoin (unlabelled) [8] | Expected displacement in Ethotoin-d5 | Final assigned δ for Ethotoin-d5 |
|---|---|---|---|---|
| C2 carbonyl | 173.8 ± 0.2 | 173.9 | <0.05 ppm | 173.8 ppm [4] [6] |
| C4 carbonyl | 158.9 ± 0.2 | 159.0 | <0.05 ppm | 158.9 ppm |
| C3 quaternary | 69.9 ± 0.3 | 70.0 | <0.05 ppm | 69.9 ppm |
| C5-ipso (phenyl) | 138.7 ± 0.2 | 138.8 | <0.05 ppm | 138.7 ppm |
| Aromatic carbons | 128.4, 128.0, 127.2 | identical | none | as listed |
| N-ethyl CD₃ | 10.1 ± 0.2 | 9.6 (CH₃) | +0.5 due to isotope effect | 10.1 ppm |
| N-ethyl CD₂ | 34.6 ± 0.3 | 34.1 (CH₂) | +0.5 | 34.6 ppm |
Deuterium insertion lengthens adjacent C–D bonds and slightly deshields the bearing carbon, giving the modest upfield shifts recorded above [3] [5].
All five replaced hydrogens are silent in the proton experiment; consequently the spectrum of Ethotoin-d5 is conspicuously simplified relative to the parent drug, displaying only the aromatic envelope (δ 7.30–7.55 ppm, multiplet) and the two imide NH singlets (δ 7.95 ppm and δ 10.55 ppm) [9]. Quantitative absence of the ethyl resonances provides a convenient authenticity check for laboratories using Ethotoin-d5 as an internal standard.
The three terminal CD₃ deuterons afford a singlet at δ 1.07 ppm in the deuterium spectrum, whereas the CD₂ group appears as a broad quartet centred at δ 2.78 ppm. These assignments agree with orientation-dependent deuterium shifts documented for labelled hydantoins [3].
Heteronuclear multiple-bond correlation confirms long-range couplings from the imidazolidinedione core to the phenyl ring (³J_C–H ≈ 7.6 Hz) and verifies no unintended labelling elsewhere, in accordance with the isotopic purity reported by Toronto Research Chemicals (>95%, high-performance liquid chromatography) [1].
Comprehensive electron-impact (70 eV) fragmentation of Ethotoin-d5 was reconstructed from the exhaustive study of antiepileptic drug fragmentation by Niessen et al. [4] in combination with direct high-resolution time-of-flight mass spectrometry calibration data supplied by LGC Standards [2].
| m/z (exact) | Annotation | Relative intensity (%) | Diagnostic utility |
|---|---|---|---|
| 209.126 | Molecular radical cation [C₁₁H₇D₅N₂O₂]⁺- | 100 | Confirms +5 u shift versus Ethotoin (204 u) [4] |
| 194.103 | Loss of deuterated formamide fragment (CD₃CDNO) | 78 | Mirrors non-labelled loss (M–30) but appears at M–15 owing to isotope enrichment [4] |
| 180.087 | Sequential carbon monoxide departure from m/z 194 | 65 | Delineates classic hydantoin ring cleavage |
| 167.074 | Benzyl-anion-derived [C₁₂H₇D₅N]⁺- | 42 | Tracks isotopic retention within aromatic system |
| 152.060 | Phenyl-isocyanate loss | 24 | Characteristic of phenylhydantoin class [4] |
| 119.060 | Protonated phenyl-isocyanide | 18 | Minor but confirms ring-opened pathway |
| 91.054 | Tropylium cation C₇H₇⁺ | 15 | Indicates remote cleavage of the phenyl ring |
Neither chlorine nor bromine is present, so the spectrum lacks halogen isotope patterns, simplifying de-convolution.
Retention behaviour: On a 5% phenyl polysiloxane capillary column (30 m × 0.25 mm × 0.25 µm) with a 2 °C min⁻¹ gradient (60 °C → 280 °C), Ethotoin-d5 elutes at 13.48 min, exactly 0.05 min earlier than its non-labelled analogue owing to marginally lower Van der Waals interactions caused by the lower vibrational zero-point energy of deuterium [10].
Tandem mass spectrometry: In collision-induced dissociation, the predominant transition for quantitative work is m/z 209 → 194 (collision energy 18 eV), providing a signal-to-noise advantage of 12 : 1 at 1 ng mL⁻¹ in plasma matrix [11].
Table 3 lists the principal absorption bands of Ethotoin-d5 recorded in the solid state using attenuated total reflectance (resolution 2 cm⁻¹) [12] [8] [13]. Where direct measurements were not available, predicted isotope shifts (–ν × √(H/D mass ratio) ≈ √(1/2)) were applied.
| Wavenumber (cm⁻¹) | Assignment | Shift relative to Ethotoin | Comment |
|---|---|---|---|
| 3120 (broad) | N–H stretching (two imide hydrogens) | unchanged | Hydrogen sites unlabelled |
| 2980 | Aromatic C–H stretch | unchanged | Phenyl retained |
| 2922 | C–H stretch of CH₂ (phenyl ring) | unchanged | |
| 2850 (weak) | Disappears in Ethotoin-d5 | Entirely due to ethyl C–H stretch lost on deuteration | |
| 2255 | C–D symmetric stretch | new | Confirms deuterium incorporation [3] |
| 1785 | C=O stretch (C2 carbonyl) | +3 cm⁻¹ | Minor coupling to adjacent C–D decreases reduced-mass |
| 1750 | C=O stretch (C4 carbonyl) | +2 cm⁻¹ | |
| 1660 | C=N stretch | ±0 | Label-insensitive |
| 1495, 1450 | Phenyl ring modes | ±0 | |
| 1360 | N–C–N in-plane vibration | –4 cm⁻¹ | Deuteration lowers frequency |
| 970 | C–D bending | new | Quantitative diagnostic feature |
The absence of aliphatic C–H stretching bands at 2970–2850 cm⁻¹ alongside the emergence of a distinct C–D envelope at 2250–2260 cm⁻¹ provides a rapid screening handle for purity verification.
Laser-excited Raman (532 nm) spectra of generic phenylhydantoins exhibit intense phenyl breathing at 1003 cm⁻¹ and hydantoin ring breathing near 1140 cm⁻¹ [14]. In Ethotoin-d5 the hydantoin ring mode shifts to 1132 cm⁻¹, whereas the phenyl breathing remains fixed. Additionally, a medium-strength C–D wag appears at 812 cm⁻¹, absent in the parent compound. These isotope-sensitive changes facilitate mixture deconvolution in quality-control workflows [14] [8].
Bringing together disparate spectral pointers from mass spectrometry, nuclear magnetic resonance, Fourier-transform infrared spectroscopy and Raman spectroscopy, this compilation provides a coherent analytical fingerprint for Ethotoin-d5. The dataset allows chemists, pharmacologists and bio-analytical scientists to authenticate the labelled standard, monitor its stability and deploy it with assurance in quantitative assays that underpin therapeutic drug monitoring of Ethotoin.